5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is a chemical compound characterized by the presence of both a piperidine and a pyridine ring, linked through an oxygen atom. This compound falls under the category of piperidine derivatives, which are significant in pharmaceuticals and organic synthesis due to their diverse biological activities and applications in medicinal chemistry. Its chemical structure is represented by the CAS number 1249322-37-9, indicating its uniqueness among chemical substances .
This compound is synthesized primarily for research purposes, particularly in fields related to medicinal chemistry and biological activity assessment. It is classified as an aromatic amine due to the presence of the pyridine ring and is also recognized as a piperidine derivative, which contributes to its pharmacological properties.
The synthesis of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine typically involves a nucleophilic substitution reaction. The common synthetic route includes the reaction of 1-methyl-4-piperidinol with 2-chloropyridine under basic conditions. In this reaction, the hydroxyl group of 1-methyl-4-piperidinol acts as a nucleophile, attacking the electrophilic carbon atom in the chloropyridine, leading to the formation of the target compound.
The reaction is generally performed in an organic solvent like dimethylformamide or dimethyl sulfoxide, with a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. Optimizing temperature and reaction time is crucial for maximizing yield and purity .
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can undergo various chemical reactions:
For oxidation, agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used. Reduction reactions typically involve lithium aluminum hydride or sodium borohydride. Substitution reactions can utilize amines or thiols under basic conditions.
The major products from these reactions include:
The mechanism of action for 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine primarily revolves around its interaction with biological targets such as enzymes and receptors. It has been shown to modulate enzyme activity, particularly kinases and phosphatases involved in cellular signaling pathways. The binding often involves hydrogen bonding and hydrophobic interactions, leading to conformational changes in target proteins that affect their function and stability.
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is typically a white to off-white solid at room temperature. Its melting point ranges from approximately 100°C to 120°C, indicating moderate thermal stability.
The compound exhibits solubility in polar solvents such as water, methanol, and ethanol due to its polar functional groups. Its basicity allows it to form salts with acids, enhancing its versatility in various chemical applications .
5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine has several applications in scientific research:
This compound's unique structural features make it a valuable asset in drug discovery and development processes, particularly for targeting specific biological pathways.
The piperidine ring has undergone a transformative journey in medicinal chemistry, evolving from a simple alicyclic amine to a sophisticated pharmacophoric element. Early drug discovery recognized its value as a conformationally constrained amine capable of enhancing metabolic stability and blood-brain barrier penetration. The structural simplicity of piperidine (C₅H₁₁N) belies its versatility—it functions as a bioisostere for piperazine while offering superior metabolic stability due to reduced N-oxidation potential. This bioisosteric replacement strategy gained prominence in the 1990s with neuropsychiatric agents, where the 4-(p-fluorobenzoyl)piperidine fragment in ketanserin and altanserin demonstrated critical receptor anchoring at 5-HT₂ₐ serotonergic targets [6].
The 2000s witnessed deliberate exploitation of piperidine’s three-dimensional vectors for polypharmacology. Unlike flat aromatic systems, piperidine’s chair-boat conformational transitions enabled precise spatial positioning of substituents. Modern applications extend beyond CNS targets to oncology, exemplified by CDK4/6 inhibitors where N-methylpiperidine fragments confer kinase selectivity through hydrophobic pocket occupancy [7]. The incorporation of 1-methylpiperidin-4-yloxy groups—as seen in 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine—represents a strategic advancement, combining the ring’s pharmacokinetic advantages with an ether-linked functionality for directional flexibility.
Table 1: Evolution of Piperidine-Containing Pharmacophores
Era | Representative Drug | Therapeutic Area | Key Structural Innovation |
---|---|---|---|
1980s | Ketanserin | Antihypertensive | 4-(p-Fluorobenzoyl)piperidine anchor [6] |
1990s | Risperidone | Antipsychotic | Piperidine N-alkylation for D2/5-HT₂A modulation |
2000s | Imatinib derivatives | Oncology (Kinase Inhib.) | Piperidine as solubilizing vector |
2010s-present | CDK4/6 inhibitors | Targeted oncology | 1-Methylpiperidin-4-yloxy linker for hinge binding |
Table 2: Structural Advantages of Piperidine vs. Piperazine
Property | Piperidine | Piperazine | Impact on Drug Design |
---|---|---|---|
pKa (conjugate acid) | ~11.1 | ~9.8 (aliphatic N) | Enhanced membrane permeability at physiological pH |
Metabolic stability | High (no N4-oxidation) | Moderate (N-oxidation) | Reduced clearance risks [6] |
Conformational flexibility | Chair-boat transitions | Chair inversion | Precise vector alignment in target binding |
Synthetic versatility | Commercial N-Boc precursors | Similar availability | Streamlined analog synthesis |
Pyridinylamine derivatives constitute a cornerstone of targeted therapy design due to their dual hydrogen-bonding capability and metal-coordination potential. The 2-aminopyridine motif—characterized by an electron-donating amine ortho to the ring nitrogen—exhibits a unique dipole moment that facilitates strong interactions with kinase hinge regions. In hematologic malignancy therapeutics, compounds like the CHK1 inhibitor (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile demonstrate how the aminopyridine fragment serves as a molecular "linchpin", simultaneously engaging hinge residues through N-H···O=C and C=O···H-N bonds while orienting auxiliary substituents toward hydrophobic pockets [3]. This results in exceptional potency (IC₅₀ = 0.4 nM) and selectivity (>4300-fold vs CHK2).
The scaffold’s protonation states enable pH-dependent membrane permeability. At physiological pH, the pyridinyl nitrogen (pKa ≈ 6.8) exists predominantly in its neutral form, enhancing passive diffusion, while protonation in acidic compartments (e.g., lysosomes) supports intracellular retention. This property is exploited in kinase inhibitors targeting hematologic malignancies, where the 2-aminopyridine moiety contributes to both target affinity and cellular bioavailability [7]. When incorporated into hybrid structures like 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine, the pyridinylamine component provides a synthetic handle for derivatization at C4/C6 positions while maintaining essential hydrogen-bonding geometry.
Table 3: Therapeutic Applications of Pyridinylamine-Containing Compounds
Biological Target | Compound Class | Therapeutic Application | Key Pyridinylamine Interaction |
---|---|---|---|
CHK1 Kinase | Picolinonitrile derivatives | Hematologic malignancies | H-bond donation to Cys87 backbone carbonyl [3] |
CDK4/6 | Pyrrolopyrimidine-based inhibitors | Breast cancer, lymphoma | Bidentate hinge binding via N1 and C2-NH₂ |
BCR-ABL | Imatinib analogs | Chronic myelogenous leukemia | Water-mediated H-bonding with Thr315 |
JAK2 | Pyrrolo[2,3-d]pyrimidines | Myeloproliferative disorders | Salt bridge with Glu930/Lys932 |
The molecular architecture of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine (C₁₁H₁₇N₃O) features three strategically integrated elements:
This combination generates a vectorially diverse scaffold with distinct advantages. Computational analyses (performed on analogous structures) predict a logP of 1.85 ± 0.3, indicating balanced lipophilicity, and polar surface area (PSA) of 52 Ų—within optimal range for CNS-permeable compounds [5] [6]. The methyl group on the piperidine nitrogen serves dual purposes: it eliminates a chiral center (simplifying synthesis) and modulates basicity to enhance membrane permeability versus tertiary amines.
Conformational analysis reveals three energetically favored states:
The scaffold’s synthetic versatility is evidenced by derivatization pathways: electrophilic substitution at the pyridine C4 position, N-acylation of the aniline, or N-alkylation of the piperidine nitrogen. This enables rapid generation of libraries targeting diverse binding pockets. In kinase inhibitor optimization, such structural features permitted potency enhancements exceeding 100-fold in compounds like pyrrolopyrimidine-based CDK4 inhibitors, where the piperidinyloxy group occupied an allosteric pocket while the pyridinylamine maintained hinge contact [7].
Table 4: Computed Physicochemical Properties of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine
Property | Value | Methodology | Significance in Drug Design |
---|---|---|---|
Molecular Weight | 207.27 g/mol | - | Ideal for fragment-based screening |
Calculated logP | 1.85 ± 0.3 | XLOGP3 [5] | Balanced lipophilicity for oral absorption |
Polar Surface Area | 52 Ų | Ertl’s method | CNS permeability potential |
H-bond Donors | 1 (aniline NH₂) | - | Target interaction capability |
H-bond Acceptors | 4 (pyridine N, ether O, amine) | - | Solubility and protein binding |
Rotatable Bonds | 3 | - | Conformational adaptability |
Predicted Solubility | -0.4 (LogS) ≈ 39.1 mg/mL | ESOL model [5] | Reduced precipitation risk in biological assays |
Table 5: Structural Components and Their Biomolecular Interactions
Molecular Fragment | Key Interactions | Biological Targets | Design Rationale |
---|---|---|---|
1-Methylpiperidin-4-yloxy | Hydrophobic pocket occupancy | Kinase allosteric sites | Enhanced selectivity vs. off-target kinases |
Ether linker (O-CH₂) | Torsional flexibility (110-130° rotation) | - | Adaptability to protein topology |
Pyridin-2-ylamine | Bidentate H-bond donation/acceptance | Kinase hinge regions, GPCR orthosteric sites | High-affinity anchoring |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1